RSR13 is classified as an allosteric effector of hemoglobin. It belongs to a category of compounds that modify the oxygen affinity of hemoglobin through non-covalent interactions, enabling improved oxygen release in tissues. Its synthesis and structural properties have been detailed in various studies and patents, highlighting its role in therapeutic applications aimed at improving oxygenation in hypoxic conditions .
The synthesis of RSR13 involves several key steps:
The molecular formula of RSR13 is , and its structure features a phenoxy group linked to a methylpropionic acid moiety. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing its binding sites within the hemoglobin molecule .
Key structural characteristics include:
RSR13 primarily functions through its interaction with hemoglobin, leading to decreased oxygen affinity. The chemical reactions involved include:
The mechanism underlying these interactions involves conformational changes in hemoglobin that promote the release of bound oxygen.
The mechanism of action for RSR13 involves several steps:
Research indicates that RSR13 can significantly improve tumor oxygenation and enhance the efficacy of radiation therapy by increasing the partial pressure of oxygen within tumors .
RSR13 exhibits several notable physical and chemical properties:
RSR13 has been explored for various scientific applications:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2